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Compound of Interest

Compound Name: 2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aliphatic aldehydes, structurally related to 2,2-
Dimethyl-5-oxooctanal, using the principles of Quantitative Structure-Activity Relationship
(QSAR). As no direct QSAR studies on 2,2-Dimethyl-5-oxooctanal derivatives were publicly
available, this guide utilizes a homologous series of straight-chain aliphatic aldehydes (from
propanal to nonanal) as a model system to demonstrate the QSAR approach. The focus of this
analysis is to correlate the molecular properties of these aldehydes with their olfactory potency,
a key biological activity for this class of compounds.

Data Presentation: Molecular Descriptors and
Biological Activity

A crucial aspect of any QSAR study is the quantification of molecular structure and biological
effect.[1] The following tables summarize the calculated molecular descriptors and the
experimentally determined odor detection thresholds for a series of aliphatic aldehydes. The
odor detection threshold is a measure of the minimum concentration of a substance that can be
detected by the human sense of smell and serves as the biological activity endpoint in this
analysis. A lower odor detection threshold indicates a higher potency.

Table 1: Biological Activity of Aliphatic Aldehydes
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Odor Detection Threshold p(Odor Threshold) (-

Compound
(ppb) log[ppb])

Propanal 2.00 -0.30
Butanal 0.46 0.34
Pentanal Not Available Not Available
Hexanal 0.33 0.48
Heptanal Not Available Not Available
Octanal 0.17 0.77
Nonanal 0.53 0.28

Data sourced from Cometto-Mufiiz et al. (2008). p(Odor Threshold) is calculated as the
negative logarithm of the odor detection threshold in parts per billion to provide a scale where
higher values correspond to higher potency.

Table 2: Calculated Molecular Descriptors for Aliphatic Aldehydes

Topological
Molecular Number of
. Polar Molar
Compound Weight ( LogP Rotatable .
Surface Refractivity
g/mol ) Bonds
Area (A?)
Propanal 58.08 0.59 17.07 1 16.99
Butanal 72.11 1.05 17.07 2 21.61
Pentanal 86.13 151 17.07 3 26.23
Hexanal 100.16 1.97 17.07 4 30.85
Heptanal 114.19 243 17.07 5 35.47
Octanal 128.21 2.89 17.07 6 40.09
Nonanal 142.24 3.35 17.07 7 4471
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Molecular descriptors were calculated using publicly available online cheminformatics tools.

Experimental Protocols

Determination of Odor Detection Threshold

The biological activity data presented in this guide was obtained through a standardized

psychophysical method. The general protocol for determining odor detection thresholds is as

follows:

Subject Selection: A panel of human subijects, typically screened for normal olfactory
function, is selected.

Odorant Delivery: The aldehyde is presented to the subjects in a controlled gaseous form
using an olfactometer. This instrument allows for precise dilution of the odorant with odorless

air.

Forced-Choice Procedure: A common method is the three-alternative forced-choice (3-AFC)
procedure. In each trial, the subject is presented with three sniffing ports, two containing
odorless air and one containing the diluted odorant. The subject's task is to identify the port
with the odor.

Ascending Concentration Series: The concentration of the aldehyde is presented in an
ascending order, starting from a level below the expected threshold.

Threshold Calculation: The odor detection threshold is statistically determined as the
concentration at which a subject can correctly identify the odorant 50% of the time above
chance.

Mandatory Visualizations

QSAR Workflow Diagram

The following diagram illustrates the typical workflow of a QSAR study, from data collection to

model development and validation.
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A simplified workflow for a typical QSAR study.

Relationship between Molecular Descriptors and Odor Potency

This diagram illustrates the conceptual relationship between different classes of molecular
descriptors and the biological activity (odor potency) of the aliphatic aldehydes.
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Conceptual model of descriptor-activity relationships.

Comparison and Analysis

The data presented in Tables 1 and 2 allows for a preliminary analysis of the structure-activity
relationships within this series of aliphatic aldehydes. A general trend can be observed where
the odor potency (represented by p(Odor Threshold)) initially increases with the carbon chain
length and associated lipophilicity (LogP) and molecular weight, peaking at octanal. However,
this trend does not hold for nonanal, suggesting that a simple linear relationship with these
descriptors is insufficient to fully explain the observed biological activity.

This highlights the multifactorial nature of olfactory perception, where properties such as
molecular size, shape, and electronic features likely play a combined role in the interaction with
olfactory receptors. A comprehensive QSAR model for this series would likely require a
combination of physicochemical, topological, and possibly 3D-QSAR descriptors to accurately

predict odor potency.

Alternative Compounds and Future Directions
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For researchers interested in developing novel fragrance ingredients or studying the
mechanisms of olfaction, the QSAR approach demonstrated here can be a valuable tool.
Alternative compounds for study could include:

e Branched-chain aldehydes: To investigate the influence of steric bulk on odor character and
potency.

o Unsaturated aldehydes: To explore the impact of double bonds on electronic properties and
receptor interactions.

o Ketone analogs: To compare the contribution of the carbonyl group's position to olfactory
perception.

Future QSAR studies on 2,2-Dimethyl-5-oxooctanal and its derivatives should aim to
synthesize a series of analogs with systematic structural variations and determine their odor
profiles. By calculating a wide range of molecular descriptors and employing advanced
statistical modeling techniques, it would be possible to develop predictive QSAR models to
guide the design of new compounds with desired olfactory properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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